N-(5-Nitroquinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Nitroquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad spectrum of biological and pharmaceutical activities. This compound is characterized by the presence of a nitro group at the 5-position of the quinoline ring and a benzamide group at the 8-position. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of N-(5-Nitroquinolin-8-yl)benzamide can be achieved through the direct SNH amidation of nitroquinolines. This method involves the reaction of 5-nitroquinoline with benzoyl chloride in the presence of a base such as triethylamine in anhydrous dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions and yields the desired product with good efficiency .
The use of green chemistry principles, such as atom economy and non-catalyzed reactions, can be considered for industrial applications .
Analyse Chemischer Reaktionen
N-(5-Nitroquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl bromides, and ruthenium catalysts. The major products formed from these reactions include aminoquinoline derivatives and alkylated quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
N-(5-Nitroquinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound can be used in the development of organic dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(5-Nitroquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(5-Nitroquinolin-8-yl)benzamide can be compared with other quinoline derivatives, such as:
N-(5-Nitrosoquinolin-6-yl)benzamide: This compound has a nitroso group instead of a nitro group, leading to different reactivity and biological properties.
N-(quinolin-8-yl)benzamide: Lacks the nitro group, resulting in different chemical and biological activities.
4-nitro-N-(6-nitroquinolin-5-yl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
62802-76-0 |
---|---|
Molekularformel |
C16H11N3O3 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
N-(5-nitroquinolin-8-yl)benzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(11-5-2-1-3-6-11)18-13-8-9-14(19(21)22)12-7-4-10-17-15(12)13/h1-10H,(H,18,20) |
InChI-Schlüssel |
FOCFUMYRHQPLRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.